(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride

Description

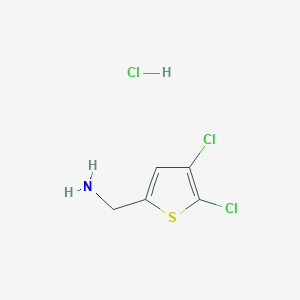

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is a chemical compound with the molecular formula C5H5Cl2NS·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions of the thiophene ring, as well as a methanamine group at the 2 position. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Properties

IUPAC Name |

(4,5-dichlorothiophen-2-yl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5Cl2NS.ClH/c6-4-1-3(2-8)9-5(4)7;/h1H,2,8H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWYSJAUXZUSFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1Cl)Cl)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl3NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride typically involves the chlorination of thiophene followed by the introduction of the methanamine group. One common method involves the reaction of 2-thiophenemethanamine with chlorine gas under controlled conditions to achieve selective chlorination at the 4 and 5 positions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified through recrystallization or other suitable purification techniques to obtain the desired compound in its hydrochloride form .

Chemical Reactions Analysis

Types of Reactions

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol or amine derivatives.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride serves as a crucial building block in organic synthesis. It is utilized in producing more complex molecules through various chemical reactions, including:

- Oxidation: Leading to the formation of sulfoxides and sulfones.

- Reduction: Resulting in thiol or amine derivatives.

- Substitution Reactions: Generating various substituted thiophene derivatives depending on the nucleophile used .

Biology

In biological research, this compound is investigated for its potential as a ligand in binding studies. Its ability to interact with specific molecular targets makes it valuable for studying biological pathways and enzyme activities. For example, it has been explored for its role in modulating the activity of proteins involved in cellular functions .

Medicine

The therapeutic properties of this compound are under investigation for potential applications in drug development. Preliminary studies suggest it may have antimicrobial and anticancer activities. Case studies have demonstrated its cytotoxic effects on various cancer cell lines, indicating its potential as an anticancer agent .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Used in oxidation and reduction reactions |

| Biology | Ligand for binding studies | Modulates protein activity |

| Medicine | Potential therapeutic agent | Exhibits cytotoxicity against cancer cell lines |

Case Study 1: Cytotoxicity Assessment

A study assessed the cytotoxic activity of this compound against human cancer cell lines (HepG2, DU145, MDA-MB-231). The compound demonstrated significant cytotoxic effects with IC values below 100 µM for several tested concentrations, indicating its potential as an anticancer agent .

Case Study 2: Mechanism of Action

Research into the mechanism of action revealed that this compound interacts with specific enzymes and receptors, potentially inhibiting their function. This interaction underscores its relevance in biochemical research aimed at understanding metabolic pathways .

Mechanism of Action

The mechanism of action of (4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

(5-Chlorothiophen-2-yl)methanamine;hydrochloride: Similar structure but with only one chlorine atom at the 5 position.

(3,4-Dichlorothiophen-2-yl)methanamine;hydrochloride: Chlorine atoms at the 3 and 4 positions instead of 4 and 5.

Uniqueness

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is unique due to the specific positioning of the chlorine atoms, which can influence its reactivity and binding properties. This makes it a valuable compound for specific research applications where these properties are advantageous .

Biological Activity

(4,5-Dichlorothiophen-2-yl)methanamine;hydrochloride is a chemical compound with notable biological activity. It is characterized by its unique structure, which includes a thiophene ring substituted with chlorine atoms and a methanamine group. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential as a ligand and its involvement in biological pathways.

Chemical Structure and Properties

The molecular formula of this compound is CHClNS·HCl. The presence of chlorine atoms at the 4 and 5 positions of the thiophene ring significantly influences its reactivity and biological interactions. The compound is typically synthesized through chlorination of thiophene followed by the introduction of the methanamine group, resulting in a hydrochloride salt for enhanced solubility.

The biological activity of this compound is primarily attributed to its ability to act as a ligand that binds to specific proteins or enzymes. This binding can modulate the activity of these biological targets, influencing various cellular processes. The exact mechanisms depend on the specific biological context in which the compound is applied.

1. Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds related to this compound. For example, derivatives of this compound have shown significant antiproliferative effects against various cancer cell lines, including HepG2 (liver), DU145 (prostate), and MBA-MB-231 (breast) cells. The IC values for some derivatives were reported between 1–5 µM, indicating potent cytotoxicity .

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 5d | HepG2 | 1.53 |

| 5h | DU145 | 1.38 |

| 5i | MBA-MB-231 | 1.38 |

2. Ligand Binding Studies

The compound has been investigated for its role as a ligand in binding studies. Its ability to interact with specific receptors or enzymes makes it a candidate for further research in drug development.

Study on Cytotoxicity

In one study, a series of compounds derived from this compound were synthesized and screened for cytotoxicity against cancer cell lines. The results indicated that certain modifications to the thiophene structure could enhance anticancer activity significantly .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that introducing electron-withdrawing groups like nitro at specific positions on the phenyl ring improved cytotoxicity against cancer cells. This finding emphasizes the importance of chemical modifications in enhancing biological activity .

Q & A

Q. What are the recommended synthetic routes for (4,5-Dichlorothiophen-2-yl)methanamine hydrochloride?

Answer:

- Nucleophilic Substitution : React 4,5-dichlorothiophene-2-carbaldehyde with ammonium chloride under reductive amination conditions using sodium borohydride (NaBH4) in methanol. The hydrochloride salt is precipitated by adding HCl .

- Hydrochloride Formation : Neutralize the free base with concentrated HCl in an anhydrous solvent (e.g., diethyl ether) to yield the crystalline hydrochloride salt. Confirm salt formation via FT-IR (N–H and Cl– stretching bands) .

Q. How can researchers characterize the compound’s purity and structural identity?

Answer:

- Analytical Techniques :

- NMR : H and C NMR to verify the thiophene ring protons (δ 6.8–7.2 ppm) and amine group integration .

- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Compare retention time against certified reference standards .

- Exact Mass Spectrometry : Confirm molecular ion [M+H] at m/z 218.53 (CHClNS) using high-resolution MS .

Q. What safety protocols are critical when handling (4,5-Dichlorothiophen-2-yl)methanamine hydrochloride?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood to avoid inhalation of fine particles .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of as hazardous waste under GHS guidelines .

Advanced Research Questions

Q. How to design experiments for studying reactivity in nucleophilic substitution reactions?

Answer:

- Solvent Optimization : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance reaction rates. Monitor temperature (60–80°C) to avoid decomposition .

- Stoichiometric Control : Use a 1:1.2 molar ratio of amine to alkylating agent (e.g., methyl iodide) to minimize side products. Analyze intermediates via TLC .

Q. How can researchers resolve contradictions in reported biological activity data?

Answer:

Q. What methodologies are used to establish structure-activity relationships (SAR)?

Answer:

- Derivative Synthesis : Modify the thiophene ring (e.g., introduce methyl groups) or amine substituents. Test inhibitory activity against targets like LOXL2 (IC = 126 nM) .

- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding affinity with amine oxidase active sites .

Q. How to address discrepancies in spectroscopic data between synthesis batches?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.